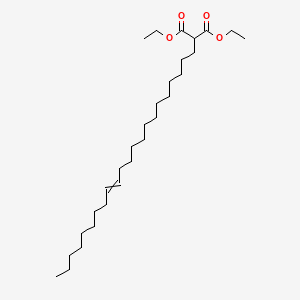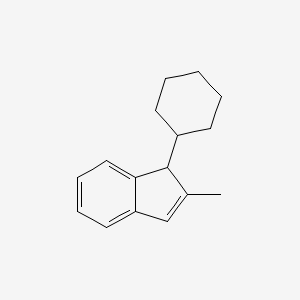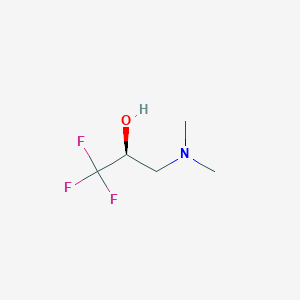
Diethyl (docos-13-en-1-yl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (docos-13-en-1-yl)propanedioate is a chemical compound known for its unique structure and properties It is an ester derivative of propanedioic acid, featuring a long-chain alkene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (docos-13-en-1-yl)propanedioate typically involves the alkylation of diethyl propanedioate (also known as diethyl malonate) with a suitable alkyl halide. The reaction is carried out under basic conditions, often using sodium ethoxide in ethanol as the base. The enolate ion formed from diethyl propanedioate reacts with the alkyl halide to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may use more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs.
化学反応の分析
Types of Reactions
Diethyl (docos-13-en-1-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted esters or amides.
科学的研究の応用
Diethyl (docos-13-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of diethyl (docos-13-en-1-yl)propanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical reactions. The long-chain alkene group may interact with lipid membranes or other hydrophobic environments, influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
Diethyl propanedioate (diethyl malonate): A simpler ester with similar reactivity but lacking the long-chain alkene group.
Diethyl allylmalonate: Contains an allyl group instead of the long-chain alkene, used in different synthetic applications.
(13Z)-Eicos-13-en-10-one: Another long-chain alkene compound with different functional groups and applications.
特性
CAS番号 |
612489-67-5 |
|---|---|
分子式 |
C29H54O4 |
分子量 |
466.7 g/mol |
IUPAC名 |
diethyl 2-docos-13-enylpropanedioate |
InChI |
InChI=1S/C29H54O4/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28(30)32-5-2)29(31)33-6-3/h13-14,27H,4-12,15-26H2,1-3H3 |
InChIキー |
YMKUECNBUDEBHD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC=CCCCCCCCCCCCCC(C(=O)OCC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Methoxyanilino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B12586483.png)
![Piperidine, 4-(2-benzothiazolyl)-1-[(4-nitrophenyl)sulfonyl]-(9CI)](/img/structure/B12586488.png)


![4-{4-[2-(Dimethylamino)ethenyl]phenyl}-1-methoxyisoquinolin-5-ol](/img/structure/B12586511.png)
![2-Sulfanylidene-5-(thiophen-2-yl)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12586514.png)



![N,N'-(1,2-Phenylene)bis{2-[(prop-2-en-1-yl)oxy]benzamide}](/img/structure/B12586531.png)
![4-Fluoro-N-{2-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]ethyl}benzamide](/img/structure/B12586544.png)
![N~1~-[(Furan-2-yl)methyl]-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine](/img/structure/B12586552.png)


